Curromycin B

Antibacterial MIC Gram-positive

Researchers need precise oxazolomycin analogs to decouple antibacterial from antiviral activity. Curromycin B (Triedimycin B) offers defined, quantifiable differences from Curromycin A (no C-30 methoxy group, identical Gram-positive activity but 3.08-fold lower HIV inhibition). - Ideal control for HIV replication assays and SAR models - Also inhibits Agrobacterium tumefaciens (crown gall formation) - Reliable supply for reproducible experimental design

Molecular Formula C37H53N3O9
Molecular Weight 683.8 g/mol
CAS No. 135094-13-2
Cat. No. B15565671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurromycin B
CAS135094-13-2
Molecular FormulaC37H53N3O9
Molecular Weight683.8 g/mol
Structural Identifiers
InChIInChI=1S/C37H53N3O9/c1-23(17-13-10-11-14-18-28-22-39-27(5)49-28)31(42)35(6,7)33(44)38-20-16-12-15-19-29(41)24(2)21-30(47-9)37(46)25(3)32(43)40(8)36(37)26(4)48-34(36)45/h10-17,19,22,24-26,29-31,41-42,46H,18,20-21H2,1-9H3,(H,38,44)/b13-10+,14-11+,16-12+,19-15+,23-17+
InChIKeyAIFNQWJNODEFQR-FHEGIQTASA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Curromycin B Overview for Research Procurement


Curromycin B (CAS: 135094-13-2, also referred to as Triedimycin B) is a macrocyclic polyketide-peptide hybrid antibiotic belonging to the oxazolomycin family, produced via fermentation by a genetically modified strain of *Streptomyces hygroscopicus* 358AV2 [1]. Structurally, it features a characteristic spiro-β-lactone-γ-lactam core connected via a triene and (E,E)-diene spacer to an oxazole terminal residue [2]. The compound has been documented to exhibit inhibitory activity against Gram-positive bacteria, HIV-1 replication, and the proliferation of certain murine tumor cell lines (including melanoma B16 and leukemia P388), making it a reference standard for structure-activity relationship (SAR) studies within this unique class of secondary metabolites [1].

1
Gram-positive antibacterial mechanism studies
Reported comparable MIC profile to oxazolomycin class; supports SAR around C-30 methoxy
2
HIV replication inhibition research
Lower antiviral potency vs. Curromycin A enables differential assay designs
3
Cancer cell-model endpoint review
Reported cytotoxic activity in P388 leukemia cells; IC50 not reported

Curromycin B Analog Substitution Risks


Generic substitution of Curromycin B with closely related oxazolomycin family members such as Curromycin A or 16-Methyloxazolomycin is not scientifically valid due to structural divergence in the right-hand pyroglutamate core. While these compounds share a conserved left-hand oxazole-triene-amide motif (the inthomycin derivative), they diverge critically at the C16 position of the spiro-β-lactone-γ-lactam core [1]. Curromycin B is differentiated from Curromycin A by the presence of a methoxy group at the C30 position . These subtle structural variations translate into quantifiable differences in biological selectivity, particularly in antibacterial potency against specific strains and the ability to decouple cytotoxic mechanisms from antiviral or anti-plant transformation activity via simple esterification [2][3]. Consequently, procurement of the incorrect analog will yield confounded SAR data and invalidate comparative biological assays.

Analog profile Curromycin A shares antibacterial MIC but antiviral and cytotoxicity endpoints may differ due to C-30 methoxy
Oxazolomycin class 16-methyloxazolomycin or lajollamycin may shift bioactivity profiles; SAR models not directly transferable

Curromycin B Comparative Activity Evidence


Gram-Positive Antibacterial Potency

In a direct head-to-head antibacterial panel, Curromycin B exhibits an MIC of 3.9 μg/mL against *Bacillus subtilis* IAM 1026, which is described as 'almost identical' to the activity of Curromycin A (6) under the same experimental conditions [1]. This confirms that while both compounds are equipotent against this specific Gram-positive strain, the structural variation at C30 (methoxy vs. hydrogen) does not compromise the core antibacterial pharmacophore, validating Curromycin B as a suitable alternative for Gram-positive inhibition studies where Curromycin A may be limited by supply or specific synthetic requirements.

Gram-Positive Antibacterial Potency
Head-to-head
MIC 3.9 μg/mL (B. subtilis), 50 μg/mL (S. aureus) — almost identical to Curromycin A
Supports Gram-positive MIC endpoint context
C-30 methoxy group not required for this antibacterial activity
Antibacterial MIC Gram-positive

HIV Replication Inhibition

Curromycin B demonstrates specific antibacterial activity against *Agrobacterium tumefaciens* IFO 13263 with an MIC of 6.3 μg/mL, whereas its simple diacetate ester derivative (Curromycin B diacetate) shows no antibacterial activity even at concentrations as high as 125 μg/mL [1]. Despite this loss of antibacterial function, the diacetate ester retains potent inhibitory activity against crown gall formation on potato tubers, effectively decoupling the compound's antimicrobial mechanism from its anti-plant transformation mechanism [2]. This differential activity is not observed with the base structure of other oxazolomycin analogs like Oxazolomycin A without similar derivatization [3].

HIV Replication Inhibition
Head-to-head
IC50 20 μg/mL (Curromycin B) vs. 6.5 μg/mL (Curromycin A); 3.08-fold lower potency
Supports antiviral potency difference context
Methoxy group markedly influences HIV inhibition; critical for SAR interpretation
Plant Transformation Chemical Probe Agrobacterium

Cytotoxicity in P388 Leukemia Cells

In a study evaluating the inhibitory effect on Human Immunodeficiency Virus (HIV) replication in primary infected human lymphoid cells, Curromycin B (7) exhibited a 50% inhibitory concentration (IC50) of 20 μg/mL, which is approximately 3.1-fold less potent than Curromycin A (6), which demonstrated an IC50 of 6.5 μg/mL in the same MTT assay [1]. This quantifiable difference highlights that the structural modification (30-demethoxy in Curromycin B) significantly impacts antiviral efficacy, making Curromycin A the more potent analog for direct antiviral studies. However, Curromycin B remains a valuable tool for investigating the molecular basis of this differential potency and for exploring antiviral resistance mechanisms.

Cytotoxicity in P388 Leukemia Cells
Data to verify
Inhibition of P388 cell proliferation observed; specific IC50 not reported
Supports cytotoxicity endpoint review
Class reference: 16-methyloxazolomycin IC50 0.23 μg/mL (P388)
Antiviral HIV IC50

Cytotoxic Activity: Comparative Performance of Curromycin B vs. Curromycin A and 16-Methyloxazolomycin in P388 Leukemia Cells

Cross-study comparison of cytotoxic activity against murine leukemia P388 cells reveals a distinct potency ranking among oxazolomycin family members. While precise IC50 values for Curromycin B (7) against P388 are not explicitly provided in the primary reviewed literature, a direct comparative figure shows its activity alongside Curromycin A (6) and 16-Methyloxazolomycin (5) [1]. For context, Curromycin A exhibits an IC50 of 84 μM against P388 cells [2], and 16-Methyloxazolomycin is reported to have an IC50 of 0.08 μg/mL (approx. 0.12 μM) against the same cell line . This indicates that while Curromycin B retains cytotoxic activity within this class, the structural differences, particularly the methylation at C16 in 16-Methyloxazolomycin, confer significantly enhanced potency, while the demethoxy modification in Curromycin B relative to Curromycin A may modulate potency.

Antitumor Cytotoxicity P388 Leukemia

Curromycin B Research Applications


Antibacterial Mechanism and SAR Studies

Procure Curromycin B for use as a positive control or reference standard in antibacterial susceptibility assays against *Bacillus subtilis* and other Gram-positive strains. The compound demonstrates an MIC of 3.9 μg/mL against *B. subtilis* IAM 1026, a potency profile that is 'almost identical' to Curromycin A [1]. This makes it a reliable alternative for investigating the mechanism of action of oxazolomycin-class antibiotics without the supply chain constraints or synthetic complexity associated with other analogs.

HIV Replication Tool Compound

Curromycin B is the essential starting material for the synthesis of Curromycin B diacetate, a chemical probe that inhibits crown gall formation on potato tubers without exhibiting direct antibacterial activity against *Agrobacterium tumefaciens* (MIC >125 μg/mL for diacetate vs. 6.3 μg/mL for Curromycin B) [2]. This application is critical for researchers dissecting the molecular mechanisms of plant genetic transformation by *Agrobacterium*, as the probe decouples the compound's antibacterial effects from its specific inhibition of the transformation process [3].

Plant Transformation Inhibition and Probe Development

Curromycin B serves as a vital SAR probe for understanding the functional consequences of modifications to the oxazolomycin scaffold. Its quantifiably lower antiviral potency against HIV-1 (IC50 = 20 μg/mL) compared to Curromycin A (IC50 = 6.5 μg/mL) provides a clear experimental window to investigate the role of the C30 methoxy group in target engagement and antiviral efficacy [4]. Furthermore, its distinct cytotoxic profile relative to the highly potent 16-Methyloxazolomycin allows for detailed mapping of the pharmacophore responsible for antitumor activity within this family [5].

Application
Selection Property
Validation Focus
Gram-positive antibacterial SAR studies
Reported comparable MIC profile to oxazolomycin class
MIC endpoint context across Gram-positive strains
HIV replication inhibition studies
Lower antiviral potency in reported assays
IC50 endpoint and viral replication context
Plant transformation inhibition research
Agrobacterium-specific inhibition and esterification modulation
Crown gall formation endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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